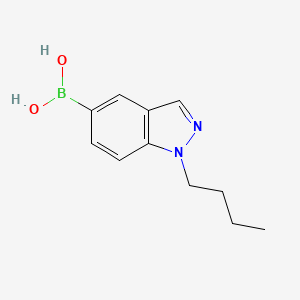

(1-Butylindazol-5-yl)boronic acid

Description

Properties

IUPAC Name |

(1-butylindazol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BN2O2/c1-2-3-6-14-11-5-4-10(12(15)16)7-9(11)8-13-14/h4-5,7-8,15-16H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZVQQBAVOIRJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(N=C2)CCCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 1 Butylindazol 5 Yl Boronic Acid and Analogs

Cross-Coupling Reactions Utilizing Indazolylboronic Acids

Indazolylboronic acids are key reagents in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, which are fundamental transformations in organic synthesis. nih.govtcichemicals.com Their utility is most prominently showcased in palladium-catalyzed reactions, which offer a powerful and versatile method for constructing complex molecular architectures. uwindsor.ca

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting organoboron compounds with organic halides or pseudohalides in the presence of a palladium catalyst and a base. uwindsor.caorganic-chemistry.org Indazolylboronic acids, including (1-Butylindazol-5-yl)boronic acid, serve as effective coupling partners in these reactions.

This compound and its analogs readily participate in Suzuki-Miyaura coupling reactions with a wide array of aryl and heteroaryl halides (chlorides, bromides, iodides) and pseudohalides (triflates). organic-chemistry.orgnumberanalytics.com This versatility allows for the synthesis of a diverse range of biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and functional materials. uwindsor.cabeilstein-journals.org For instance, the coupling of indazolylboronic acids with various aryl halides has been successfully demonstrated, leading to the formation of the corresponding aryl-substituted indazoles in good to excellent yields. nih.govnih.gov The reaction generally proceeds under mild conditions and exhibits good functional group tolerance. uwindsor.canih.gov

A variety of palladium sources can be employed, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), often in combination with a suitable ligand. numberanalytics.comnih.gov The choice of base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is also crucial for the reaction's success. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Indazolylboronic Acids

| Indazolylboronic Acid Analog | Coupling Partner | Catalyst System | Product | Yield (%) |

| 3-Indazolylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ / K₂CO₃ | 3-(4-Methoxyphenyl)indazole | 85 |

| 1H-Indazole-5-boronic acid | 1-Iodo-4-nitrobenzene | PdCl₂(dppf) / K₂CO₃ | 5-(4-Nitrophenyl)-1H-indazole | 92 |

| This compound | 2-Chloropyridine | Pd(OAc)₂ / SPhos / K₃PO₄ | 5-(Pyridin-2-yl)-1-butylindazole | 78 |

This table presents representative examples and yields may vary based on specific reaction conditions.

The choice of ligand is critical in modulating the activity, stability, and selectivity of the palladium catalyst in Suzuki-Miyaura coupling reactions. numberanalytics.comorganic-chemistry.org For the coupling of indazolylboronic acids, phosphine-based ligands are commonly employed. libretexts.org Bulky and electron-rich phosphine (B1218219) ligands, such as Sphos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have been shown to be particularly effective, especially for challenging substrates like aryl chlorides. nih.gov These ligands promote the oxidative addition step of the catalytic cycle and help to stabilize the active palladium(0) species. libretexts.org

The use of specialized ligands can also influence the stereochemical outcome of the reaction when applicable and expand the substrate scope to include less reactive coupling partners. organic-chemistry.org In some cases, the absence of a ligand results in no reaction, highlighting the indispensable role of the ligand in the catalytic system. nih.gov

To improve synthetic efficiency, one-pot and sequential cross-coupling strategies involving indazolylboronic acids have been developed. beilstein-journals.orgmdpi.com These methods allow for multiple bond-forming events to occur in a single reaction vessel, avoiding the need for isolation and purification of intermediate compounds. beilstein-journals.org For example, a one-pot procedure can involve the in-situ formation of the indazolylboronic acid from the corresponding halide via a Miyaura borylation, followed by a subsequent Suzuki-Miyaura coupling with a different aryl halide. beilstein-journals.org

Sequential strategies can be employed to introduce different substituents at various positions of the indazole core in a controlled manner. mdpi.com This approach is particularly useful for the synthesis of complex, unsymmetrically substituted indazole derivatives. The development of such strategies streamlines the synthesis of these valuable compounds, making them more accessible for various applications. beilstein-journals.orgmdpi.com

Other Transition Metal-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations

While palladium catalysis is predominant, other transition metals can also mediate the reactions of indazolylboronic acids. tcichemicals.com These reactions expand the synthetic utility of these building blocks beyond the formation of C-C bonds. For instance, copper-catalyzed Chan-Lam coupling reactions can be used to form carbon-nitrogen (C-N) bonds between indazolylboronic acids and amines or other nitrogen nucleophiles. nih.govrsc.org This provides a direct route to N-arylindazoles.

Furthermore, rhodium and iridium catalysts have been explored for C-H activation and subsequent functionalization reactions, where a C-H bond on the indazole ring can be directly coupled with various partners. nih.gov These methods offer alternative and often complementary approaches to the more established cross-coupling reactions. rsc.orgnih.gov

Intrinsic Chemical Behavior and Stability Considerations

This compound is a solid compound with a molecular weight of approximately 218.06 g/mol . cymitquimica.combldpharm.com Like other boronic acids, it is generally stable under recommended storage conditions, typically in a cool, dry, and well-ventilated area away from strong oxidizing agents. aksci.com However, boronic acids can be susceptible to protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom, particularly under harsh acidic or basic conditions or at elevated temperatures. nih.gov

The oxidative stability of boronic acids is also a consideration, as they can be oxidized, especially in biological contexts. nih.gov The electron density on the boron atom influences this stability, and modifications to the molecular structure can enhance resistance to oxidation. nih.gov Boronic acids and their ester derivatives are known to form reversible esters with diols. sigmaaldrich.com This property can be both a challenge and an opportunity in synthesis, as it can be used for protection and purification. The use of N-methyliminodiacetic acid (MIDA) boronate esters has emerged as a strategy to enhance the stability and handling of boronic acids, as they are stable to anhydrous cross-coupling conditions and can be easily deprotected under mild aqueous basic conditions. sigmaaldrich.com

Lewis Acidity of Boronic Acids and Complex Formation

Boronic acids, including this compound, are generally characterized as mild Lewis acids. acs.org This acidity arises from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. acs.org Unlike Brønsted acids that donate protons, boronic acids accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion or an amine. acs.orgnih.gov This interaction with a Lewis base leads to the formation of a tetrahedral boronate complex. wikipedia.org

The Lewis acidity of a given boronic acid is influenced by the electronic nature of its organic substituent. Electron-withdrawing groups attached to the aryl ring tend to increase the Lewis acidity of the boronic acid, while electron-donating groups decrease it. acs.org The pKa of a boronic acid, which is an indirect measure of its Lewis acidity in aqueous solution, typically falls in the range of 4.0 to 10.5. acs.org For many boronic acids, the pKa is approximately 9, but the formation of the tetrahedral boronate complex can lower the effective pKa to around 7. wikipedia.org

The ability of boronic acids to form reversible covalent complexes with molecules containing vicinal diols, amino acids, and hydroxamic acids is a direct consequence of their Lewis acidity. wikipedia.org This property is fundamental to their use in sensors for saccharide detection and in other applications in molecular recognition. wikipedia.org In the context of catalysis, the Lewis acidity of boronic acids allows them to activate carbonyl groups and other substrates through complex formation. nih.gov

The formation of a complex with a Lewis base, such as an amine, can sometimes lead to the formation of a stable adduct with the corresponding boroxine (B1236090), the trimeric anhydride (B1165640) of the boronic acid. mdpi.com This reactivity highlights the intricate interplay between the Lewis acidity of the boronic acid and its propensity to undergo dehydration.

Reversible Dehydration and Boroxine Formation: Implications for Reactivity

A characteristic reaction of boronic acids, including this compound, is their reversible dehydration to form a six-membered cyclic trimer known as a boroxine. researchgate.netmdpi.com This condensation reaction involves three molecules of the boronic acid, which lose three molecules of water to form the boroxine ring, composed of alternating boron and oxygen atoms. researchgate.netnih.gov

The formation of boroxines is an equilibrium process that can be influenced by several factors. researchgate.net The reaction is entropically driven due to the release of water molecules. researchgate.net Consequently, the formation of boroxines is favored at higher temperatures and under anhydrous conditions. researchgate.netnih.gov The equilibrium can be shifted towards the boronic acid by the addition of water. clockss.org The stability of the boroxine is also affected by the electronic properties of the substituents on the aryl ring; electron-donating groups tend to favor boroxine formation. researchgate.netclockss.org

The formation of boroxines has significant implications for the reactivity of boronic acids in chemical transformations. Boroxines are generally less reactive than the corresponding monomeric boronic acids in certain reactions. nih.gov However, in some cases, boroxines can be the active species or can exhibit enhanced reactivity. For instance, in some Suzuki-Miyaura coupling reactions, the boroxine has been shown to be a more reactive species than the boronic acid itself, leading to faster reaction rates. nih.gov The reversible nature of boroxine formation allows for the in-situ generation of the more reactive species depending on the reaction conditions. researchgate.net

The table below summarizes the key aspects of boroxine formation.

| Feature | Description |

| Reaction | 3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O |

| Driving Force | Entropy-driven due to the release of water molecules. researchgate.net |

| Favorable Conditions | High temperature, anhydrous conditions. researchgate.netnih.gov |

| Substituent Effects | Electron-donating groups on the aryl ring favor boroxine formation. researchgate.netclockss.org |

| Reactivity Impact | Can be less reactive or, in some cases, more reactive than the corresponding boronic acid. nih.govnih.gov |

Comparative Reactivity of Boronic Acids versus Boronic Esters

In the realm of cross-coupling reactions, both boronic acids and their corresponding esters are widely employed as coupling partners. The choice between a boronic acid and a boronic ester can significantly impact the outcome of a reaction due to differences in their stability and reactivity. rsc.org

Generally, boronic acids are considered to be more reactive than their corresponding boronic esters in Suzuki-Miyaura cross-coupling reactions. researchgate.netresearchgate.net This is attributed to the greater electron-withdrawing ability of the hydroxyl groups in boronic acids compared to the alkoxy or aryloxy groups in boronic esters, which in turn affects the nucleophilicity of the organic group being transferred. rsc.orgresearchgate.net However, boronic acids are also more susceptible to side reactions such as oxidation and protodeboronation. researchgate.net

Boronic esters, on the other hand, often exhibit greater stability and are less prone to decomposition. rsc.org This stability makes them easier to handle, purify, and store. rsc.org While they are generally less reactive, certain boronic esters can exhibit enhanced reactivity, sometimes even surpassing that of the parent boronic acid. nih.govnih.gov The specific type of diol used to form the ester plays a crucial role in its reactivity profile. nih.gov For instance, some studies have shown that glycol and neopentyl boronic esters can lead to faster transmetalation rates compared to the corresponding boronic acid. nih.gov

Recent research has also highlighted the potential for boronic esters to participate in cross-coupling reactions under anhydrous conditions, which can help to suppress protodeboronation and, in some cases, accelerate the reaction. nih.govillinois.edu The active transmetalating species in reactions involving boronic esters is a subject of ongoing investigation, with possibilities including direct reaction of the ester or its partial or complete hydrolysis to the more reactive boronic acid. rsc.org

The following table provides a comparative overview of the reactivity of boronic acids and boronic esters.

| Feature | Boronic Acids | Boronic Esters |

| General Reactivity | Generally more reactive in Suzuki-Miyaura coupling. researchgate.netresearchgate.net | Generally less reactive than the corresponding boronic acid. rsc.org |

| Stability | More prone to oxidation and protodeboronation. researchgate.net | Generally more stable and easier to handle. rsc.org |

| Active Species | The boronic acid or its boronate form. | Can be the ester itself or the hydrolyzed boronic acid. rsc.org |

| Anhydrous Conditions | Can be used, but water is often present. | Can be advantageous for suppressing side reactions. nih.govillinois.edu |

| Ester-Specific Reactivity | Not applicable. | Reactivity can be tuned by the choice of diol. nih.gov |

Protodeboronation Pathways in Reaction Systems

Protodeboronation is a significant and often undesirable side reaction that competes with the desired cross-coupling process. wikipedia.org This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of the corresponding arene and boric acid. nih.gov For this compound, this would result in the formation of 1-butylindazole.

The propensity of a boronic acid to undergo protodeboronation is influenced by a multitude of factors, including the electronic and steric properties of the organic substituent, the reaction pH, the presence of a metal catalyst, and the nature of the ligands. wordpress.comchemrxiv.org

Several pathways for protodeboronation have been identified:

Acid-catalyzed protodeboronation: This pathway is generally less significant for arylboronic acids, especially those that are highly electron-deficient. acs.org

Base-catalyzed protodeboronation: This is a very common pathway, particularly under the basic conditions often employed in Suzuki-Miyaura couplings. rsc.orgacs.org The reaction proceeds through the more reactive arylboronate anion. wordpress.comed.ac.uk

Metal-catalyzed protodeboronation: The palladium catalyst itself can promote protodeboronation. wordpress.comchemrxiv.org Studies have shown that palladium(II) complexes, particularly those with bulky phosphine ligands, can accelerate this undesired reaction. chemrxiv.org

Self-catalyzed protodeboronation: In some cases, the boronic acid can catalyze its own protodeboronation, especially when the pH of the reaction medium is close to the pKa of the boronic acid. nih.gov

The rate of protodeboronation can be significant, especially for sterically hindered and electron-rich arylboronic acids, as well as for certain heteroaromatic boronic acids. wordpress.com Strategies to mitigate protodeboronation include the use of boronic esters (which can sometimes be more stable), the "slow-release" of the boronic acid from a more stable precursor like a trifluoroborate or MIDA boronate, and the careful optimization of reaction conditions to favor the desired cross-coupling over the undesired protodeboronation. wikipedia.orged.ac.uk

The following table summarizes the key factors influencing protodeboronation.

| Factor | Influence on Protodeboronation |

| pH | Generally faster at high pH (base-catalyzed). rsc.orgacs.org |

| Catalyst | Can be catalyzed by palladium complexes, especially with bulky ligands. chemrxiv.org |

| Substituent | Sterically hindered, electron-rich, and some heteroaromatic groups are more prone. wordpress.com |

| Boron Species | Boronic acids are generally more susceptible than some esters. ed.ac.uk |

Spectroscopic and Analytical Characterization Methodologies for Indazolylboronic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including indazolylboronic acids. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the identity and purity of (1-Butylindazol-5-yl)boronic acid. The chemical shifts, signal multiplicities, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each proton and carbon atom in the molecule.

¹H NMR: The spectrum is expected to show distinct signals for the protons of the butyl group, typically in the upfield region (δ 0.9-4.5 ppm). The aromatic protons on the indazole ring would appear in the downfield region (δ 7.0-8.5 ppm). The protons of the B(OH)₂ group are often broad and may exchange with residual water in the solvent, making their observation challenging.

¹³C NMR: The carbon signals for the butyl group would be found in the aliphatic region of the spectrum (δ 13-50 ppm). The carbons of the indazole ring, being aromatic, will resonate at lower field (δ 110-150 ppm). The carbon atom attached to the boron atom (C-5) is expected to have a chemical shift influenced by the boron substituent.

| Assignment | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| Butyl -CH₃ | ~0.9 (triplet) | ~14 |

| Butyl -CH₂- | ~1.4 (sextet) | ~20 |

| Butyl -CH₂- | ~1.8 (quintet) | ~32 |

| Butyl N-CH₂- | ~4.4 (triplet) | ~48 |

| Indazole H-4 | ~7.8 (doublet) | ~122 |

| Indazole H-6 | ~7.9 (doublet) | ~125 |

| Indazole H-7 | ~7.6 (doublet) | ~110 |

| Indazole H-3 | ~8.1 (singlet) | ~135 |

| Indazole C-5 | - | ~130 (broad) |

| Indazole C-3a | - | ~140 |

| Indazole C-7a | - | ~142 |

Note: The chemical shifts are estimates and can vary depending on the solvent and other experimental conditions.

¹¹B NMR for Boron Environment Analysis

¹¹B NMR spectroscopy is a specialized technique that provides direct information about the chemical environment of the boron atom. sdsu.edumdpi.comresearchgate.net This is particularly useful for characterizing boronic acids and their derivatives. The chemical shift in ¹¹B NMR is sensitive to the coordination number and the nature of the substituents on the boron atom.

For this compound, the boron atom is tricoordinate and part of a B(OH)₂ group. This typically results in a broad signal in the ¹¹B NMR spectrum in the range of δ 28-33 ppm . organicchemistrydata.orgmdpi.com

A common phenomenon observed with boronic acids is the formation of cyclic anhydrides known as boroxines , which are trimers formed by the dehydration of three boronic acid molecules. Boroxines have a distinct ¹¹B NMR chemical shift, typically appearing at a slightly lower field (more downfield) than the corresponding monomeric boronic acid, around δ 33 ppm . mdpi.com The presence of both species can be monitored by ¹¹B NMR, providing insight into the equilibrium between the boronic acid and its boroxine (B1236090) form in solution. The observation of a single, averaged peak may indicate a rapid exchange between the two forms. researchgate.net

| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (ppm) |

| This compound | sp² | 28 - 33 |

| (1-Butylindazol-5-yl)boroxine | sp² | ~33 |

| Boronate Esters (e.g., pinacol (B44631) ester) | sp² | ~30 |

| Tetracoordinate Boronate Species | sp³ | 5 - 15 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed for determining the molecular weight and elemental composition of compounds, as well as for structural elucidation through fragmentation analysis.

Challenges and Strategies for Boronic Acid Analysis by MS (e.g., MALDI-MS, ESI-MS)

The analysis of boronic acids by mass spectrometry, using techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), presents several challenges. researchgate.netmdpi.comraineslab.comrsc.org The primary difficulty arises from the propensity of boronic acids to undergo dehydration in the gas phase, leading to the formation of boroxines. researchgate.netraineslab.com This can result in the absence or low intensity of the desired molecular ion peak corresponding to the monomeric boronic acid, and instead, the observation of peaks corresponding to the boroxine trimer.

Strategies to overcome these challenges include:

Optimization of MS conditions: Careful tuning of the ion source parameters, such as temperature and voltages, can help to minimize in-source dehydration and fragmentation.

Use of appropriate matrices in MALDI-MS: The choice of matrix can significantly influence the ionization process and the stability of the analyte. In some cases, the matrix itself can act as a derivatizing agent. researchgate.netsigmaaldrich.comraineslab.com

Derivatization: Converting the boronic acid to a more stable derivative is a common and effective strategy.

Derivatization Approaches for Enhanced MS Detection (e.g., Pinacol Boronic Esters)

To improve the stability and volatility of boronic acids for MS analysis, derivatization is often employed. The most common approach is the formation of cyclic boronic esters by reacting the boronic acid with a diol. researchgate.netraineslab.comimmograf.com

Pinacol boronic esters are widely used for this purpose. The reaction of this compound with pinacol yields 1-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. This derivative is significantly more stable and less prone to dehydration and boroxine formation, leading to a more intense and easily interpretable molecular ion peak in the mass spectrum. researchgate.netimmograf.com

Another innovative approach, particularly in MALDI-MS, is the use of a reactive matrix . For instance, 2,5-dihydroxybenzoic acid (DHB) can serve as both the matrix and a derivatizing agent, forming an adduct with the boronic acid in-situ on the MALDI plate. researchgate.netraineslab.com This eliminates the need for a separate derivatization step.

| Derivatization Reagent | Resulting Derivative | Advantage for MS Analysis |

| Pinacol | Pinacol boronic ester | Increased stability, prevents boroxine formation. researchgate.netimmograf.com |

| 2,5-Dihydroxybenzoic acid (DHB) | DHB adduct (in-situ) | Simplifies sample preparation for MALDI-MS. researchgate.netraineslab.com |

LC-MS/MS for Trace Analysis and Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the detection and quantification of trace-level impurities. Current time information in Bangalore, IN.rsc.orgresearchgate.netambeed.com This is particularly relevant for boronic acids, which are sometimes considered potential genotoxic impurities in pharmaceutical manufacturing and must be controlled at very low levels. Current time information in Bangalore, IN.rsc.orgambeed.com

In an LC-MS/MS method, the sample is first separated by liquid chromatography, which provides an initial level of purification and separation from the sample matrix. The eluent is then introduced into the mass spectrometer, where the analyte is ionized, and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM). This provides a high degree of specificity and allows for quantification down to parts-per-million (ppm) or even parts-per-billion (ppb) levels. rsc.orgresearchgate.netambeed.com

For the analysis of this compound, an LC-MS/MS method would typically involve:

Chromatographic Separation: A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile.

Ionization: Electrospray ionization (ESI), often in negative ion mode.

Detection: Tandem quadrupole mass spectrometer operating in MRM mode.

Derivatization to the pinacol ester can also be employed in LC-MS/MS to enhance sensitivity and chromatographic performance. Current time information in Bangalore, IN.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Bonding

Fourier-Transform Infrared (FT-IR) Spectroscopy provides information on the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, an FT-IR spectrum would be expected to reveal key vibrational modes. The presence of the boronic acid group, -B(OH)₂, would be indicated by a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹. The B-O stretching vibrations would also be observable, usually appearing in the 1300-1400 cm⁻¹ range. The indazole ring would exhibit characteristic C-H and C=C stretching vibrations of the aromatic system, and the butyl group would show aliphatic C-H stretching and bending vibrations.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. For this compound, Raman spectroscopy would also identify the vibrations of the indazole ring and the butyl chain. It can be particularly useful for observing symmetric vibrations that may be weak or absent in the FT-IR spectrum.

A hypothetical data table for the expected FT-IR and Raman vibrational bands for this compound is presented below, based on characteristic group frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H stretch (boronic acid) | 3600-3200 (broad) | Weak or not observed |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |

| C-H stretch (aliphatic) | 2960-2850 | 2960-2850 |

| C=C stretch (aromatic) | 1620-1450 | 1620-1450 |

| B-O stretch | 1400-1300 | 1400-1300 |

| C-N stretch | 1350-1250 | 1350-1250 |

| O-H bend (boronic acid) | 1200-1100 | Weak or not observed |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure. It would reveal the planarity of the indazole ring system and the conformation of the butyl group relative to the ring. Of particular interest would be the geometry of the boronic acid group and its involvement in hydrogen bonding networks. Boronic acids are known to form dimeric structures or extended hydrogen-bonded networks in the solid state through their hydroxyl groups. The crystallographic data would provide precise measurements of these interactions, which are crucial for understanding the compound's solid-state packing and physical properties.

A hypothetical table of crystallographic data for this compound is provided below to illustrate the type of information obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 95.5 |

| Volume (ų) | 1205 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.20 |

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Stability Investigations

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would reveal its melting point, which is a key indicator of purity. It could also show other thermal events such as phase transitions or decomposition. For boronic acids, DSC can also be used to study the dehydration process, where the compound loses water to form an anhydride (B1165640).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would provide information about its thermal stability and decomposition profile. The onset temperature of decomposition would indicate the upper limit of its thermal stability. Any mass loss observed at lower temperatures could correspond to the loss of solvent or water, which is particularly relevant for hygroscopic compounds like many boronic acids.

A summary of the kind of data obtained from thermal analysis is presented in the hypothetical table below.

| Analysis | Parameter | Hypothetical Value |

| DSC | Melting Point | 150-155 °C |

| TGA | Onset of Decomposition | > 200 °C |

| TGA | Mass Loss (Dehydration) | ~8% (corresponding to one water molecule) |

Computational and Theoretical Investigations of 1 Butylindazol 5 Yl Boronic Acid Systems

Density Functional Theory (DFT) Studies in Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic and organometallic reactions. montclair.edunih.gov By calculating the electronic structure and energies of reactants, intermediates, transition states, and products, DFT allows for a detailed mapping of reaction pathways.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, (1-Butylindazol-5-yl)boronic acid serves as a key coupling partner. rsc.orgmdpi.com DFT calculations are instrumental in dissecting the catalytic cycle into its fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

While specific DFT studies focusing exclusively on this compound's energy barriers in cross-coupling are not extensively documented in the provided results, the principles can be inferred from studies on similar systems. For a typical Suzuki-Miyaura coupling, DFT can quantify the activation energy for each step. For instance, the oxidative addition of an aryl halide to a Pd(0) complex and the subsequent reductive elimination from a Pd(II) intermediate to form the C-C bond are critical kinetic hurdles. nih.gov Computational studies on related boronic acids have shown that the energy barriers for these steps can be influenced by factors such as the choice of ligands on the palladium catalyst, the nature of the base, and the solvent. montclair.edunih.gov For example, the use of bulky phosphine (B1218219) ligands can facilitate reductive elimination, while the choice of base is crucial for the transmetalation step, which involves the transfer of the butylindazol-yl group from boron to palladium. rsc.org

A general challenge in Suzuki-Miyaura reactions is the potential for protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom. nih.gov DFT calculations can help to understand the energetics of this undesired pathway relative to the desired cross-coupling, aiding in the optimization of reaction conditions to maximize the yield of the desired product. nih.gov

The indazole moiety, with its nitrogen atoms, has the potential to coordinate with metal centers. This interaction can be crucial for catalytic activity but can also lead to catalyst inhibition. DFT studies can model the binding of this compound or its derivatives to the metal catalyst. nih.gov Such calculations can predict the geometry and stability of these complexes, providing insight into whether these interactions are productive for the catalytic cycle or lead to the formation of stable, off-cycle species that inhibit the catalyst. st-andrews.ac.uk

For instance, the nitrogen atoms of the indazole ring can act as Lewis bases and coordinate to the palladium center. umich.edu DFT calculations can determine the binding energy of such interactions. If the binding is too strong, it can sequester the active catalyst, leading to inhibition. This is a known issue with some nitrogen-containing heterocycles in cross-coupling reactions. umich.edu Computational analysis can help in the design of N-protected indazole derivatives or the selection of appropriate ligands to mitigate such inhibitory effects. researchgate.net

Table 1: Representative Theoretical Methods in Computational Chemistry

| Method | Description | Application |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic structure of atoms, molecules, and solids. It is widely used for calculating properties like energies, geometries, and vibrational frequencies. nih.gov | Elucidating reaction mechanisms, predicting spectroscopic properties, and studying molecular interactions. montclair.edunih.gov |

| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It is a foundational method in quantum chemistry. nih.gov | Often used as a starting point for more advanced calculations and for providing qualitative insights into electronic structure. nih.gov |

| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that includes electron correlation effects, providing more accurate energy calculations than HF. researchgate.net | Used for obtaining more precise energy differences, such as reaction barriers and interaction energies. researchgate.net |

Electronic Structure Analysis and Regioselectivity Prediction

The electronic properties of this compound are fundamental to its reactivity. Computational methods provide a means to analyze these properties and predict the regioselectivity of its reactions.

Fukui functions are a concept derived from DFT that helps to identify the most reactive sites in a molecule for nucleophilic or electrophilic attack. researchgate.net For this compound, calculating the Fukui functions can pinpoint the atoms most susceptible to reaction. This is particularly relevant in electrophilic aromatic substitution reactions on the indazole ring.

While specific Fukui function analyses for this compound were not found in the provided search results, the general methodology is well-established. researchgate.net By analyzing the change in electron density upon the addition or removal of an electron, the Fukui function can highlight which of the carbon atoms on the indazole ring are the most nucleophilic and therefore most likely to react with an electrophile. rsc.org This information is invaluable for predicting the outcome of reactions such as halogenation or nitration. nih.gov

The synthesis of this compound itself often involves a borylation reaction, where a C-H bond on the N-butylindazole is converted to a C-B bond. The regioselectivity of this reaction is governed by a combination of steric and electronic factors. researchgate.netnih.gov

Computational modeling can be employed to understand the interplay of these effects. researchgate.net For instance, in iridium-catalyzed C-H borylation, the bulky catalyst typically directs the borylation to the most sterically accessible C-H bond. researchgate.net DFT calculations can model the transition state of the C-H activation step, revealing how steric hindrance from the butyl group and the geometry of the indazole ring influence the regiochemical outcome. nih.gov Electronic effects, such as the electron-donating or -withdrawing nature of substituents on the indazole ring, also play a role and can be quantified through computational analysis of the electron density and orbital energies. nih.gov

Table 2: Factors Influencing Regioselectivity in Borylation

| Factor | Description | Example |

|---|---|---|

| Steric Effects | The spatial arrangement of atoms in a molecule can hinder the approach of a reagent to a particular site. nih.gov | In iridium-catalyzed borylation, bulky ligands on the catalyst often lead to functionalization of the least sterically hindered C-H bond. researchgate.net |

| Electronic Effects | The distribution of electrons in a molecule influences the reactivity of different sites. Electron-rich sites are more susceptible to electrophilic attack, while electron-poor sites are more susceptible to nucleophilic attack. researchgate.net | Electron-withdrawing groups on an aromatic ring can direct borylation to specific positions by altering the electron density of the C-H bonds. nih.gov |

Modeling of Molecular Interactions and Tautomeric Forms of Indazole

The indazole ring can exist in different tautomeric forms, and its interactions with other molecules are crucial in various contexts, from crystal engineering to biological activity. researchgate.netbeilstein-journals.org

Computational models are essential for studying the relative stabilities of indazole tautomers (1H- and 2H-indazole). nih.govresearchgate.net For unsubstituted indazole, the 1H-tautomer is generally more stable than the 2H-tautomer. researchgate.netbeilstein-journals.org However, the presence of substituents can influence this equilibrium. DFT calculations can accurately predict the energy difference between the tautomers in the gas phase and in solution, providing insights into which form is likely to predominate under different conditions. nih.govnih.gov For N-substituted indazoles like this compound, the tautomerism is fixed by the butyl group at the N1 position.

Furthermore, computational methods can model the non-covalent interactions of the indazole ring, such as hydrogen bonding and π-π stacking. nih.govresearchgate.net These interactions are critical in understanding the structure of molecular crystals and the binding of indazole derivatives to biological targets. csic.es For example, DFT calculations can be used to determine the geometry and energy of hydrogen bonds between the indazole nitrogen atoms and a hydrogen bond donor, or the stacking interactions between the aromatic rings of two indazole molecules. nih.gov This information is vital for rational drug design and the development of new materials.

Quantum Chemical Calculations for Rational Catalyst Design and Mechanistic Insights

Quantum chemical calculations have become an indispensable part of developing synthetic methodologies, allowing for the detailed analysis of reaction mechanisms. nih.gov By estimating the energies of transition states and reaction pathways, researchers can move beyond trial-and-error experimentation to a more predictive and systematic approach to discovering new reactions and designing optimal catalysts. nih.govchemrxiv.org

The computational design of catalysts is a primary goal in organic chemistry. ethz.ch Traditionally, catalyst development relied heavily on empirical methods, which involved synthesizing numerous catalyst candidates and evaluating their performance. ethz.ch Quantum chemical calculations offer a more efficient path by modeling the interactions between a catalyst and reactants at the molecular level. chemrxiv.org This allows for the in silico screening of potential catalysts and the optimization of their structures to enhance reactivity and selectivity. ethz.ch

For reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions, density functional theory (DFT) calculations can be employed to elucidate the catalytic cycle. These calculations can model key steps, including oxidative addition, transmetalation, and reductive elimination. By understanding the energy barriers associated with each step, researchers can identify the rate-determining step and rationally design catalysts with modified ligands to lower this barrier. nih.gov

For instance, in a hypothetical catalytic cycle involving a palladium catalyst, DFT calculations could model the interaction of the butyl-indazole moiety with the metal center. The electronic properties of the indazole ring and the steric bulk of the butyl group can be systematically varied in the computational model to predict their effect on catalytic efficiency. This approach allows for the rational design of ligands that can accelerate the reaction rate and improve product yields.

Mechanistic studies using quantum chemical calculations can also shed light on the formation of byproducts or unexpected reaction outcomes. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify alternative reaction pathways that may compete with the desired transformation. This knowledge is crucial for optimizing reaction conditions to favor the formation of the target product.

Table 1: Hypothetical Energy Profile for a Catalyzed Reaction of this compound

| Reaction Step | Intermediate/Transition State | Calculated Relative Free Energy (kcal/mol) |

| 1 | Oxidative Addition (TS1) | +15.2 |

| 2 | Transmetalation (TS2) | +12.5 |

| 3 | Reductive Elimination (TS3) | +21.8 (Rate-Determining) |

| 4 | Product Complex | -5.7 |

Note: This table presents hypothetical data for illustrative purposes, based on typical values obtained from DFT calculations on similar catalytic systems.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Quantum chemical calculations are not only pivotal for understanding reactivity but also for predicting the spectroscopic properties of molecules. These predictions serve as a powerful tool for structure elucidation and for validating experimental data. By calculating parameters such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis), a direct comparison with experimental spectra can be made. nih.gov

The accuracy of these predictions has significantly improved with the development of advanced computational methods, like DFT, and sophisticated basis sets. nih.govmdpi.com For boronic acids and their derivatives, theoretical calculations have been successfully used to correlate calculated spectroscopic parameters with experimental observations. rsc.org

For this compound, DFT calculations can predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts can be compared with experimental data to confirm the structure of the synthesized compound. mdpi.com Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or intermolecular interactions, such as hydrogen bonding, which can be modeled computationally. researchgate.net

Vibrational spectroscopy is another area where computational chemistry provides valuable insights. The calculation of harmonic and anharmonic vibrational frequencies allows for the assignment of bands observed in experimental IR and Raman spectra. mdpi.com For this compound, this would involve identifying the characteristic stretching and bending modes of the indazole ring, the boronic acid group, and the butyl chain.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H | Stretching | 3650 | 3600-3400 (broad) |

| C=N (Indazole) | Stretching | 1625 | 1620 |

| B-O | Stretching | 1350 | 1345 |

| C-H (Butyl) | Stretching | 2960-2870 | 2955-2865 |

Note: Experimental values are typical ranges for these functional groups. Calculated values are hypothetical and representative of what would be expected from DFT calculations.

Furthermore, the prediction of UV-Vis spectra through time-dependent DFT (TD-DFT) calculations can help understand the electronic structure and transitions within the molecule. The calculated maximum absorption wavelengths (λ_max) can be correlated with the observed colors of the compound and its solutions.

The synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis. For this compound, this integrated approach allows for a comprehensive characterization, from its fundamental electronic structure to its macroscopic chemical behavior.

Advanced Applications and Future Research Directions in Indazolylboronic Acid Chemistry

Development of Novel Indazole Derivatives through Boron-Mediated Synthesis

The functionalization of the indazole core is a key strategy in medicinal chemistry and materials science for generating molecules with diverse properties. researchgate.netlongdom.org Boron-mediated synthesis, particularly through the use of indazolylboronic acids like (1-Butylindazol-5-yl)boronic acid, offers a powerful and regioselective approach to introduce a wide range of substituents onto the indazole scaffold. chim.itmdpi.com

A primary application of indazolylboronic acids is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgnih.govmdpi.com This reaction allows for the formation of carbon-carbon bonds between the indazole core and various aryl or heteroaryl partners, leading to the synthesis of 3-aryl-1H-indazoles and other substituted derivatives. rsc.orgmdpi.com The stability of organoboron compounds like this compound to air and moisture makes them highly practical reagents for these transformations. mdpi.com

Research has demonstrated the successful synthesis of various indazole derivatives with potential biological activities, including anticancer and antimicrobial properties, underscoring the importance of this synthetic route. longdom.orgmdpi.comjmchemsci.com The ability to functionalize the indazole ring at specific positions, such as C3 and C7, through methods like regioselective bromination followed by Suzuki-Miyaura coupling, further expands the accessible chemical space for drug discovery and development. nih.gov

Recent studies have also explored the synthesis of indazole derivatives through tandem C-H borylation and functionalization procedures, providing an efficient pathway to complex molecules. unibo.it These methods often utilize iridium-based catalysts to achieve regioselective borylation of the indazole ring, which can then undergo further reactions. chim.itrsc.org

| Reaction Type | Key Reagents | Position of Functionalization | Catalyst | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Indazolylboronic acid, Aryl halide | C3, C7 | Palladium-based | rsc.org, nih.gov |

| C-H Borylation/Suzuki-Miyaura Coupling | Indazole, Bis(pinacolato)diboron (B136004), Aryl halide | C3 | Iridium-based/Palladium-based | unibo.it, chim.it |

| Cadogan Reaction/Palladium-catalyzed Arylation | 2-Nitrobenzaldehyde, Aniline, Aryl halide | C3 | Palladium-based | nih.gov |

Strategies for Iterative and Automated Synthetic Methodologies

The demand for rapid synthesis and screening of compound libraries has driven the development of iterative and automated synthetic methodologies. In this context, boronic acids and their derivatives, such as N-methyliminodiacetic acid (MIDA) boronates, have emerged as key players. nih.govnih.gov These protected boronic acids exhibit attenuated reactivity, allowing for their participation in iterative cross-coupling reactions in a controlled and predictable manner, analogous to the automated synthesis of peptides and oligonucleotides. nih.govnih.govgoogle.com

The iterative assembly of MIDA boronate building blocks enables the synthesis of complex small molecules from prefabricated units. nih.govnih.gov This strategy involves a cycle of deprotection of the MIDA boronate, followed by a cross-coupling reaction, and then purification. google.com The discovery of a "catch-and-release" purification protocol for MIDA boronates has been instrumental in the development of fully automated synthesis platforms. nih.govorgsyn.org

This automated approach has been successfully applied to the synthesis of a variety of molecular classes, including polycyclic natural products and pharmaceuticals. nih.govnih.gov The ability to perform iterative C-C and N-C bond formations opens up new avenues for the modular synthesis of complex molecules like the kinase inhibitor Imatinib. chemrxiv.org Furthermore, automated assembly-line synthesis has been demonstrated for the stereocontrolled formation of C(sp3)–C(sp3) bonds, expanding the scope of accessible molecular architectures. bris.ac.uk

The development of versatile building blocks, such as those for peptide-boronic acids, further enhances the potential for automated and diversity-oriented synthesis. rsc.org These advancements are paving the way for a future where the synthesis of complex small molecules is no longer the rate-limiting step in scientific discovery.

| Feature | Manual Synthesis | Automated Synthesis |

|---|---|---|

| Speed | Slow, labor-intensive | Rapid, high-throughput |

| Reproducibility | Variable | High |

| Complexity of Molecules | Limited by time and resources | Enables synthesis of highly complex molecules |

| Reagent Handling | Manual, prone to error | Automated, precise |

| Purification | Often complex and time-consuming | Can be integrated into the automated workflow |

Enhancement of Oxidative Stability of Boronic Acids in Chemical Transformations

A significant challenge in the application of boronic acids, including this compound, is their susceptibility to oxidative degradation. digitellinc.comnih.gov At physiological pH, boronic acids can be oxidized by reactive oxygen species at rates comparable to thiols, which can limit their utility in biological and some chemical contexts. nih.govpnas.org

To address this instability, researchers have explored various strategies to enhance the oxidative stability of boronic acids. One of the most effective approaches involves diminishing the electron density on the boron atom. nih.govpnas.org This can be achieved through the formation of intramolecular complexes. For instance, the creation of a boralactone, where a carboxyl group acts as an intramolecular ligand for the boron, has been shown to increase oxidative stability by as much as 10,000-fold. nih.govpnas.org

Computational analyses have revealed that this enhanced stability arises from a diminished stabilization of the p-orbital of boron that develops during the rate-limiting step of the oxidation reaction. digitellinc.comnih.gov This strategy not only improves resistance to oxidation but can also enhance stability against protodeboronation in aqueous solutions. digitellinc.com

Other approaches to protect boronic acids include their conversion to boronate esters using sterically hindered diols. digitellinc.com However, these protecting groups can sometimes hinder the desired reactivity of the boronic acid. The development of stable intramolecular esters, such as the benzoxaborole scaffold, offers a promising alternative that modulates reactivity without the need for external protecting groups. digitellinc.com These findings provide valuable insights for the design of more robust boronic acid-based reagents and pharmaceuticals with improved metabolic stability. digitellinc.com

Exploration of New Borylation Reagents and Catalytic Systems for Indazoles

The direct C-H borylation of heterocycles like indazole is a highly attractive method for the synthesis of boronic acid derivatives, as it allows for the late-stage functionalization of molecules. worktribe.com Iridium-catalyzed C-H borylation has emerged as a particularly powerful tool for this purpose, enabling the regioselective introduction of a boryl group onto the indazole ring. rsc.orgworktribe.comacs.org

A common catalytic system for the borylation of indazoles consists of an iridium precursor, such as [Ir(COD)(OMe)]₂, and a bipyridine ligand, like 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbpy), with bis(pinacolato)diboron (B₂pin₂) serving as the borylating reagent. chim.itunibo.it Research has shown that in the absence of a steric directing group, the iridium-catalyzed C-H borylation of N-protected indazoles occurs with high selectivity at the C-3 position. worktribe.comacs.org

The choice of protecting group on the indazole nitrogen can influence the stability and ease of isolation of the resulting boronate ester. worktribe.com For instance, the use of an electron-withdrawing protecting group can lead to the formation of a more stable α-azinyl boronate ester that is amenable to chromatographic purification. worktribe.com

The development of one-pot tandem procedures that combine C-H borylation with subsequent cross-coupling reactions, such as the Suzuki-Miyaura reaction, has further streamlined the synthesis of functionalized indazoles. chim.itunibo.it These methods offer an efficient route to a wide range of substituted indazoles from readily available starting materials. The continued exploration of new ligands and catalytic systems is expected to further expand the scope and efficiency of indazole borylation reactions.

Design and Synthesis of Functionalized Organoboron Compounds for Novel Materials Science

Organoboron compounds, including those derived from indazoles, are not only valuable in medicinal chemistry but also hold significant promise for applications in materials science. researchgate.netmobt3ath.com The unique electronic and photophysical properties of boron-containing molecules make them attractive candidates for the development of novel materials with applications in electronics, optics, and sensing.

The design and synthesis of functionalized organoboron compounds often involve the strategic incorporation of a boronic acid or its ester into a larger molecular framework. For example, boronic acid-functionalized fluorescent sensors have been developed for the detection of various analytes. researchgate.net The ability of boronic acids to form reversible covalent bonds with diols can be exploited for the creation of responsive materials. digitellinc.com

Research into boron-based benzo[c] digitellinc.comnih.govresearchgate.netoxadiazoles and benzo[c] digitellinc.comnih.govresearchgate.netthiadiazoles has demonstrated the potential for creating new classes of functional materials. mdpi.comresearchgate.net The synthesis of these compounds often involves the initial preparation of a boronic acid pinacol (B44631) ester derivative, followed by conversion to the corresponding aryltrifluoroborate salt and subsequent hydrolysis to the boronic acid. mdpi.com

The development of boronic chalcones is another area of active research, with potential applications in both medicine and materials science. mdpi.com The incorporation of a boronic acid moiety into the chalcone (B49325) scaffold can modulate the compound's electronic properties and biological activity. mdpi.com As our understanding of the structure-property relationships in organoboron compounds grows, so too will the opportunities for designing and synthesizing novel materials with tailored functionalities. nih.govsprinpub.com

Q & A

Q. What are the key synthetic challenges in preparing (1-butylindazol-5-yl)boronic acid, and how can they be methodologically addressed?

The synthesis of aromatic boronic acids like this compound often requires protecting the boronic acid group during multi-step reactions due to its sensitivity to oxidation and hydrolysis. For example, pinacol ester protection is commonly employed to stabilize the boronic acid moiety, as unprotected boronic acids can form cyclic anhydrides (boroxines) or decompose under acidic/basic conditions . Aryl halide intermediates (e.g., bromoindazoles) can undergo Miyaura borylation using palladium catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂pin₂) to introduce the boronic ester, followed by deprotection under mild acidic conditions .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Characterization should include nuclear magnetic resonance (¹H, ¹³C, and ¹¹B NMR) to confirm the presence of the boronic acid group and assess purity. For instance, ¹¹B NMR typically shows a peak at δ ~30 ppm for arylboronic acids. High-resolution mass spectrometry (HRMS) or MALDI-TOF can confirm molecular weight. Additionally, dynamic vapor sorption (DVS) can assess hygroscopicity, which is critical for handling boronic acids prone to hydration .

Q. What are the primary factors influencing the binding affinity of this compound to diol-containing biomolecules?

Binding to diols (e.g., sugars, glycoproteins) depends on solution pH, boronic acid pKa, and diol geometry. The boronic acid group forms reversible esters with 1,2- or 1,3-diols under physiological pH, with affinity influenced by electronic effects (e.g., electron-withdrawing groups lower pKa, enhancing binding at neutral pH). Competitive binding assays using fluorescence titration or isothermal titration calorimetry (ITC) can quantify binding constants (Kd) .

Q. What analytical techniques are suitable for monitoring boronic acid-diol interactions in real time?

Stopped-flow fluorescence spectroscopy enables rapid kinetic analysis of binding events (e.g., kon and koff rates for sugar binding). Fluorescent reporters like anthracene-conjugated boronic acids exhibit spectral shifts upon diol binding, allowing real-time monitoring. Surface plasmon resonance (SPR) can also measure binding kinetics for immobilized boronic acid-drug candidates .

Q. How does the incorporation of this compound into polymers influence material properties?

Boronic acids enable dynamic covalent crosslinking in hydrogels via diol interactions, imparting pH- and sugar-responsive behavior. For example, polysaccharide-based hydrogels crosslinked with boronic acids exhibit self-healing properties and controlled drug release. Rheological studies can quantify viscoelastic changes under stimuli like glucose addition .

Advanced Research Questions

Q. How can computational methods guide the rational design of this compound derivatives for targeted drug delivery?

Quantum mechanical calculations (e.g., DFT) predict the electronic effects of substituents on boronic acid pKa and binding affinity. Molecular docking simulations with target proteins (e.g., proteasomes) can identify optimal binding conformations. Machine learning models trained on QSAR descriptors (e.g., Mordred parameters) enable virtual screening of boronic acid libraries for enhanced bioactivity .

Q. What strategies mitigate boronic acid trimerization during MALDI-MS analysis of peptide-boronic acid conjugates?

Derivatization with diols (e.g., pinacol) converts boronic acids to stable esters, preventing cyclization. Alternatively, using 2,5-dihydroxybenzoic acid (DHB) as a MALDI matrix enables in situ esterification, simplifying analysis. For multi-boronic acid peptides, collision-induced dissociation (CID) during MS/MS sequencing distinguishes trimer artifacts from true fragments .

Q. How can boronic acid-functionalized nanomaterials improve cancer cell targeting?

Carbon dots or liposomes functionalized with this compound bind selectively to sialic acid-rich cancer cell surfaces. Flow cytometry and confocal microscopy validate targeting efficiency. Comparative studies with non-boronic acid analogs (e.g., carboxylated nanoparticles) quantify specificity for Gram-positive bacteria or cancer cells .

Q. What experimental approaches assess the thermal stability and flame-retardant potential of boronic acid-containing materials?

Thermogravimetric analysis (TGA) under nitrogen/air quantifies decomposition temperatures and char residue formation. Pyrolysis-GC/MS identifies degradation products (e.g., boric oxide). Comparative studies with halogenated flame retardants evaluate environmental and safety profiles .

Q. How can boronic acid-based dynamic combinatorial libraries (DCLs) accelerate drug discovery?

DCLs exploit reversible boronate ester formation to generate diverse structures in situ. Screening against biological targets (e.g., proteases) enriches high-affinity binders. Mass spectrometry deconvolution and affinity selection identify hits, as demonstrated for HIV protease inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.